N-(furan-2-ylmethyl)quinazolin-4-amine
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Overview
Description
WAY-321582-A is a chemical compound known for its role as an autophagy inducer. It has a molecular weight of 225.25 and a chemical formula of C₁₃H₁₁N₃O
Chemical Reactions Analysis
WAY-321582-A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
WAY-321582-A has been extensively studied for its scientific research applicationsAutophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis
Chemistry: WAY-321582-A can be used as a tool compound to study autophagy-related pathways and mechanisms.
Biology: It is used in biological research to investigate the role of autophagy in various cellular processes and diseases.
Medicine: WAY-321582-A has potential therapeutic applications in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of WAY-321582-A involves its ability to induce autophagy. It exerts its effects by targeting specific molecular pathways and proteins involved in the autophagy process. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with key proteins and enzymes that regulate autophagy .
Comparison with Similar Compounds
WAY-321582-A can be compared with other similar compounds that also induce autophagy. Some of these similar compounds include:
ON 108600: An inhibitor of Casein Kinase 2, TNIK, and DYRK1 with anti-tumor activity.
®-DRF053 dihydrochloride: A potent inhibitor of Casein Kinase 1, CDK1/cyclin B, and CDK5/p25, with applications in preventing amyloid-β production.
Casein Kinase 1δ-IN-5: A selective protein kinase CK-1δ inhibitor with neuroprotective and anti-inflammatory properties.
CK2-IN-1:
SR-1277: A selective and ATP-competitive CK1δ/ε inhibitor with applications in cancer research.
WAY-321582-A is unique in its specific ability to induce autophagy, making it a valuable tool for studying autophagy-related pathways and mechanisms.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-6-12-11(5-1)13(16-9-15-12)14-8-10-4-3-7-17-10/h1-7,9H,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNCYLVJORGPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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